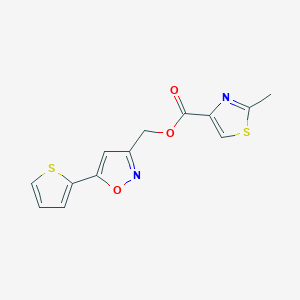

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate" is a complex molecule that likely contains multiple heterocyclic structures, including isoxazole and thiazole rings. These structures are common in compounds with potential pharmacological activities, such as antimicrobial and anti-inflammatory properties . The presence of thiophene rings can also contribute to the compound's electronic properties and its potential utility in material science applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of various precursors under specific conditions to form the desired molecular architecture. For instance, the reaction of ammonium salts of isothiazolethiones with different reagents can lead to the formation of isothiazoles . Similarly, the reaction of isoxazolyl thioureas with ethyl bromopyruvate can yield thiazolylidene amines, which can be further transformed into various heterocyclic compounds . The use of thiophene-2-carbonyl isothiocyanate as a precursor can lead to the synthesis of triazole, oxadiazole, and thiadiazole derivatives . These methods highlight the versatility of reactions involving sulfur and nitrogen-containing heterocycles to synthesize complex molecules.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be elucidated using various spectroscopic techniques and sometimes confirmed by X-ray crystallography. For example, the structure of a related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, was determined by X-ray analysis, revealing the presence of an exocyclic carbonyl group and a methyl ester group linked to a heterocyclic ring system . Such detailed structural analysis is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Heterocyclic compounds containing isoxazole and thiazole rings can undergo a variety of chemical reactions. Selective nucleophilic chemistry can be employed to synthesize 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from multifunctionalized cores . Additionally, reactions involving carbon disulfide and halo compounds can lead to the formation of bisthiazole and bisthiolane derivatives . These reactions demonstrate the chemical versatility and reactivity of the molecular framework present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. Compounds with thiazole and isoxazole rings often exhibit significant biological activity, as seen in a series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones, which showed anti-inflammatory and antimicrobial activities . The electronic properties of the thiophene ring can also affect the compound's behavior in material science applications. Understanding these properties is essential for the potential development of new drugs or materials based on this molecular scaffold.

Propiedades

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-methyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S2/c1-8-14-10(7-20-8)13(16)17-6-9-5-11(18-15-9)12-3-2-4-19-12/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEKTRUPNHUDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(4-chlorophenyl)pyridazin-3-one](/img/structure/B3020604.png)

![3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B3020610.png)

![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B3020617.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B3020618.png)

![7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3020622.png)

![methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B3020623.png)

![2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3020625.png)